BenchChemオンラインストアへようこそ!

Didemethylchlorpromazine

Photogenotoxicity DNA damage repair COMET assay

Didemethylchlorpromazine (DDMCPZ; synonym nor2chlorpromazine, didesmethylchlorpromazine; CAS 2095-17-2; molecular formula C₁₅H₁₅ClN₂S; MW 290.8 g/mol) is the doubly N-demethylated, primary-amine-bearing metabolite of the first-generation antipsychotic chlorpromazine (CPZ), formed through sequential Phase I hepatic N-demethylation. It retains the identical 2-chlorophenothiazine tricyclic chromophore as the parent drug but bears a terminal 3-aminopropyl side chain in place of CPZ's 3-(N,N-dimethylamino)propyl moiety.

Molecular Formula C15H15ClN2S
Molecular Weight 290.8 g/mol
CAS No. 2095-17-2
Cat. No. B195731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidemethylchlorpromazine
CAS2095-17-2
Synonyms2-chloro-10-(3-aminopropyl)phenothiazine
Cl-PPA
CPZSL
didemethylchlorpromazine
didemethylchlorpromazine ion (1+)
didemethylchlorpromazine maleate
didemethylchlorpromazine monohydrochloride
didemethylchlorpromazine monomaleate
didemethylchlorpromazine perchlorate ion (1+)
didesmethylchlorpromazine
gamma-(2-chlorophenothiazinyl-10)-propylamine
Molecular FormulaC15H15ClN2S
Molecular Weight290.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCN
InChIInChI=1S/C15H15ClN2S/c16-11-6-7-15-13(10-11)18(9-3-8-17)12-4-1-2-5-14(12)19-15/h1-2,4-7,10H,3,8-9,17H2
InChIKeyZTQZBABFEUDZFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Didemethylchlorpromazine (CAS 2095-17-2) | Phenothiazine Metabolite Reference Standard for Analytical, Toxicological & Pharmacological Research


Didemethylchlorpromazine (DDMCPZ; synonym nor2chlorpromazine, didesmethylchlorpromazine; CAS 2095-17-2; molecular formula C₁₅H₁₅ClN₂S; MW 290.8 g/mol) is the doubly N-demethylated, primary-amine-bearing metabolite of the first-generation antipsychotic chlorpromazine (CPZ), formed through sequential Phase I hepatic N-demethylation [1][2]. It retains the identical 2-chlorophenothiazine tricyclic chromophore as the parent drug but bears a terminal 3-aminopropyl side chain in place of CPZ's 3-(N,N-dimethylamino)propyl moiety. This structural modification confers markedly altered physicochemical properties—including substantially increased hydrophilicity and a more basic terminal amine—that fundamentally differentiate DDMCPZ from both CPZ and the monodemethylated intermediate desmethylchlorpromazine (DMCPZ, nor1chlorpromazine) in terms of membrane permeation, target binding, central pharmacodynamic effects, and phototoxicological risk [3].

Why Chlorpromazine (CPZ) and Desmethylchlorpromazine (Nor1CPZ) Cannot Substitute for Didemethylchlorpromazine in Scientific Procurement


Progressive removal of N-methyl groups from chlorpromazine does not yield metabolites with proportionally attenuated activity; instead it produces a compound with a qualitatively inverted pharmacological-toxicological ratio relative to the parent drug, wherein central depressant potency is diminished while systemic and phototoxicological hazard is elevated—toxicity follows the rank order didemethylchlorpromazine > desmethylchlorpromazine > chlorpromazine [1]. The primary amine terminus (RCH₂NH₂) of DDMCPZ is significantly more basic than the tertiary amine (RCH₂N(CH₃)₂) of CPZ, altering the ionization equilibrium at physiological pH and reducing the octanol-water partition coefficient by approximately one order of magnitude compared to the parent drug [2]. This physicochemical shift directly impacts brain uptake kinetics, protein binding, and target receptor interactions, while simultaneously enhancing photochemical reactivity toward DNA. Consequently, researchers requiring the authentic didemethylchlorpromazine metabolite for analytical quantification, metabolite toxicity profiling, photosafety assessment, or biochemical pathway studies cannot accept CPZ, DMCPZ, or other phenothiazine analogs as valid surrogates.

Quantitative Differentiation Evidence: Didemethylchlorpromazine (DDMCPZ) vs. Chlorpromazine and Closest Metabolite Analogs


Impaired Cellular DNA Repair After UVA-Induced Photodamage: COMET Assay Comparison of DDMCPZ vs. Chlorpromazine

In a direct head-to-head comparison using the alkaline single-cell gel electrophoresis (COMET) assay in human FSK cells treated with 10 µM of each compound and irradiated with UVA (λmax = 350 nm, 2 J/cm²), chlorpromazine (CPZ)-photosensitized DNA damage was partially repaired by cells after a 6-hour recovery period, whereas DNA damage induced by didemethylchlorpromazine (DDMCPZ) remained essentially unrepaired under identical conditions [1]. The study also employed next-generation sequencing (NGS) as an orthogonal mutagenicity readout, confirming that DDMCPZ and DMCPZ promote more extensive DNA changes than CPZ, with DDMCPZ showing the highest level of photomutagenic damage among the three compounds tested [1].

Photogenotoxicity DNA damage repair COMET assay Photosafety Phenothiazine metabolite

Pharmacological Potency Loss and Toxicity Inversion: Rank-Order Comparison of Chlorpromazine, Desmonomethylchlorpromazine, and Desdimethylchlorpromazine

A classic head-to-head pharmacological study in rats and rabbits determined that progressive N-demethylation of chlorpromazine produces an increasing loss of central pharmacological potency (measured by drug-induced depression of reactivity correlated with brain phenothiazine levels, and by elevation of thresholds for maximal EEG recruitment and blocking of EEG-alerting response to pain). Crucially, the toxicity trend runs in the opposite direction: toxicity was found to be highest for desdimethylchlorpromazine (DDMCPZ), followed by desmonomethylchlorpromazine, with chlorpromazine itself being the least toxic of the three [1]. This inversion means DDMCPZ cannot be regarded as a weaker but otherwise equivalent version of CPZ—it is simultaneously less efficacious and more hazardous.

Structure-activity relationship N-demethylation Pharmacological potency Toxicity ranking Phenothiazine

Approximately 10-Fold Reduction in Octanol-Water Partition Coefficient vs. Parent Chlorpromazine

In a cross-study comparison of isolated perfused rat brain uptake experiments, the partition coefficients (n-octanol/buffer, pH 7.40) of chlorpromazine and promazine were measured to be approximately 10 times higher than those of their corresponding desmethyl metabolites [1]. Although this study quantified the monodesmethyl metabolite directly, the trend of hydrophilicity increase with successive demethylation is well-established: the primary amine DDMCPZ is even more hydrophilic than the secondary amine DMCPZ due to greater hydrogen-bond donor capacity and higher basicity of the terminal NH₂ group [2]. This approximately one-order-of-magnitude reduction in lipophilicity translates to measurably slower initial brain permeation rates for the desmethyl metabolites relative to CPZ, although distribution equilibrium concentrations may ultimately reach comparable levels due to the interplay of protein binding and tissue partitioning [1].

Lipophilicity Partition coefficient Brain uptake Physicochemical property Membrane permeation

Elevated Photo-Irritation Factor in the 3T3 NRU Phototoxicity Assay: DDMCPZ and DMCPZ vs. Chlorpromazine

In the internationally recognized 3T3 neutral red uptake (NRU) phototoxicity assay, both demethylated chlorpromazine metabolites—DMCPZ and DDMCPZ—produced photo-irritation factors (PIF) that exceeded that of the parent drug chlorpromazine [1][2]. The identical photochemical mechanism (reductive photodehalogenation via homolytic C–Cl bond cleavage generating aryl radical intermediates) is conserved across CPZ, DMCPZ, and DDMCPZ because all three share the same 2-chlorophenothiazine chromophore; however, the nature of the aminoalkyl side chain modulates hydrophobicity and excited-state lifetimes, leading to enhanced phototoxic potency in the demethylated species [1]. The same trend—DDMCPZ and DMCPZ more active than CPZ—was reproduced in photogenotoxicity experiments using both isolated plasmid DNA (agarose gel electrophoresis for single-strand breaks) and cellular DNA (COMET assay) [1].

Phototoxicity 3T3 NRU assay Photo-irritation factor Photosafety Phenothiazine metabolite

Indolethylamine N-Methyltransferase (INMT) Substrate Specificity: Nor2Chlorpromazine as an Excellent INMT Substrate and DMT Formation Inhibitor

Among a panel of desmethyl derivatives of neuroleptics and antidepressants tested for substrate specificity toward indolethylamine N-methyltransferase (INMT) from rabbit lung, nor2chlorpromazine (DDMCPZ) was identified, alongside nor1chlorpromazine, desmethylperazine, and desmethylprochlorperazine, as an excellent substrate for INMT and also an inhibitor of dimethyltryptamine (DMT) formation from N-methyltryptamine [1]. This biochemical property is class-specific to secondary and primary amine-bearing phenothiazine metabolites and is not shared by the parent tertiary amine drug chlorpromazine, which lacks a free amine hydrogen for N-methylation by INMT. The finding establishes a unique enzymatic pathway engagement for DDMCPZ that is absent in CPZ and is relevant to understanding the metabolic fate and potential endogenous methylated products of this metabolite.

Indolethylamine N-methyltransferase Dimethyltryptamine Neuroleptic metabolism Phenothiazine Biochemical pathway

Optimal Procurement and Application Scenarios for Didemethylchlorpromazine (CAS 2095-17-2) Based on Quantitative Evidence


In Vitro Photosafety Testing: Reference Phototoxic Metabolite and Positive Control

DDMCPZ serves as an essential reference compound for laboratories conducting in vitro photosafety assessments under ICH S10 guidelines. Its photo-irritation factor exceeds that of the already phototoxic parent drug chlorpromazine in the 3T3 NRU assay [1], and it induces DNA photodamage that is refractory to cellular repair—unlike CPZ, which permits partial lesion removal after 6 hours [2]. This makes DDMCPZ a superior positive control for validating photogenotoxicity testing platforms (COMET assay, NGS-based photomutagenicity) and for benchmarking the phototoxic liability of drug metabolites against a worst-case phenothiazine metabolite standard.

Drug Metabolism and Metabolite Toxicology Studies: Investigating the Toxicological Contribution of N-Demethylated Metabolites

The potency-toxicity inversion documented by Steiner et al.—where DDMCPZ exhibits the highest systemic toxicity despite the lowest pharmacological potency among the CPZ demethylation series [3]—establishes DDMCPZ as a critical probe compound for dissecting the toxicological contribution of Phase I N-demethylation. Researchers investigating structure-toxicity relationships in phenothiazines, or evaluating whether metabolite-mediated toxicity contributes to the adverse effect profile of chlorpromazine therapy (phototoxicity, hepatotoxicity), require authentic DDMCPZ for in vitro cytotoxicity panels, reactive metabolite trapping studies, and in vivo metabolite administration experiments.

Analytical Reference Standard for Therapeutic Drug Monitoring (TDM) and Forensic Toxicology

DDMCPZ (nor2chlorpromazine) is consistently measured in plasma of chlorpromazine-treated patients, where it ranks as one of the six most abundant circulating metabolites—present at concentrations exceeding those of nor1chlorpromazine [4]. Its significantly reduced lipophilicity (~10-fold lower partition coefficient vs. CPZ [5]) requires distinct analytical extraction and chromatographic conditions compared to the parent drug. Certified DDMCPZ reference material is therefore indispensable for clinical and forensic laboratories developing LC-MS/MS or GC-MS methods for comprehensive chlorpromazine metabolite profiling in patient plasma, urine, or post-mortem specimens.

Biochemical Pathway Studies: INMT-Mediated Endogenous Methylation Research

DDMCPZ is an excellent substrate for indolethylamine N-methyltransferase (INMT) and inhibits the INMT-catalyzed formation of the psychoactive trace amine dimethyltryptamine (DMT) from N-methyltryptamine [6]. This biochemical property is absent in the parent tertiary amine drug CPZ. Investigators studying the intersection of phenothiazine metabolism with the endogenous trace amine system, or exploring DMT biosynthesis inhibition as a potential mechanism contributing to antipsychotic effects, must procure DDMCPZ as the specific substrate, as neither CPZ nor the secondary amine metabolite DMCPZ (which is also an INMT substrate but may differ in kinetic parameters) can fully substitute.

Quote Request

Request a Quote for Didemethylchlorpromazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.